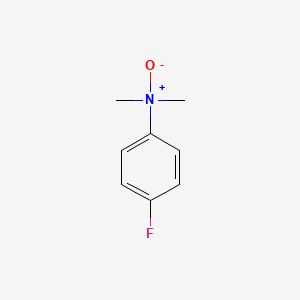
1,18-Octadecanediol, 9,10-dinonyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,18-Octadecanediol, 9,10-dinonyl- is a long-chain diol with the molecular formula C36H74O2 This compound is characterized by its two hydroxyl groups located at the 1st and 18th positions of the octadecane chain, with additional nonyl groups attached at the 9th and 10th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,18-Octadecanediol, 9,10-dinonyl- can be synthesized through a multi-step process involving the following key steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with nonyl groups at the 9th and 10th positions.
Reduction: The intermediate product is then subjected to reduction reactions to introduce hydroxyl groups at the 1st and 18th positions.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: Industrial production of 1,18-Octadecanediol, 9,10-dinonyl- typically involves large-scale chemical reactors where the above synthetic steps are optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,18-Octadecanediol, 9,10-dinonyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
1,18-Octadecanediol, 9,10-dinonyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a component in biomaterials.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of 1,18-Octadecanediol, 9,10-dinonyl- involves its interaction with molecular targets through its hydroxyl and nonyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1,18-Octadecanediol: Lacks the nonyl groups, making it less hydrophobic.
1,10-Decanediol: Shorter chain length, different physical and chemical properties.
1,12-Dodecanediol: Intermediate chain length, different reactivity.
Uniqueness: 1,18-Octadecanediol, 9,10-dinonyl- is unique due to its long chain length combined with the presence of nonyl groups, which impart distinct hydrophobic properties and reactivity. This makes it suitable for specialized applications where other diols may not be effective.
Eigenschaften
CAS-Nummer |
162730-22-5 |
|---|---|
Molekularformel |
C36H74O2 |
Molekulargewicht |
539.0 g/mol |
IUPAC-Name |
9,10-di(nonyl)octadecane-1,18-diol |
InChI |
InChI=1S/C36H74O2/c1-3-5-7-9-11-17-23-29-35(31-25-19-13-15-21-27-33-37)36(30-24-18-12-10-8-6-4-2)32-26-20-14-16-22-28-34-38/h35-38H,3-34H2,1-2H3 |
InChI-Schlüssel |
CCBRTUWOOQHFTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCCO)C(CCCCCCCCC)CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)

![Phenol, 2-[(E)-[[2-(dimethylamino)ethyl]imino]methyl]-](/img/structure/B14280679.png)








![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
